molecular formula C17H22N4OS B2849786 1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-1,2-dihydropyrazin-2-one CAS No. 2379977-90-7

1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-1,2-dihydropyrazin-2-one

Cat. No.: B2849786
CAS No.: 2379977-90-7
M. Wt: 330.45
InChI Key: BLVFGFFSUKYLHD-UHFFFAOYSA-N
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Description

1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-1,2-dihydropyrazin-2-one is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by the presence of a thieno[3,2-c]pyridine ring system fused with a piperidine ring and a pyrazinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-1,2-dihydropyrazin-2-one typically involves multi-step reactions starting from readily available precursors One common synthetic route involves the cyclization of thiophene derivatives with appropriate reagents to form the thieno[3,2-c]pyridine coreThe final step involves the formation of the pyrazinone moiety through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-1,2-dihydropyrazin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .

Scientific Research Applications

1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-1,2-dihydropyrazin-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Thieno[3,2-d]pyrimidine derivatives
  • Thieno[3,4-b]pyridine derivatives
  • 2-thio-containing pyrimidines

Uniqueness

Compared to similar compounds, 1-methyl-3-(4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}piperidin-1-yl)-1,2-dihydropyrazin-2-one is unique due to its specific combination of ring systems, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-1-methylpyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4OS/c1-19-10-6-18-16(17(19)22)20-7-2-14(3-8-20)21-9-4-15-13(12-21)5-11-23-15/h5-6,10-11,14H,2-4,7-9,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVFGFFSUKYLHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C(C1=O)N2CCC(CC2)N3CCC4=C(C3)C=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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